molecular formula C14H13N5 B5651319 5-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]pyrazin-2-amine

5-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]pyrazin-2-amine

Cat. No. B5651319
M. Wt: 251.29 g/mol
InChI Key: ITIOJLZMLQIFMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 5-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]pyrazin-2-amine involves complex chemical reactions, often including refluxing in ethanol and the use of benzoyl hydrazide as a starting material. For example, N′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide, a compound with a similar molecular framework, was synthesized from 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one and benzoyl hydrazide, characterized by NMR spectroscopy and single-crystal X-ray structure study (Asegbeloyin et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds exhibits a variety of hydrogen bonding patterns, such as N-H...N, N-H...O, and C-H...O hydrogen bonds, contributing to the stabilization of complex molecular architectures. The structure and tautomerism of Schiff base derivatives, another closely related class of compounds, provide insights into the stability of these molecules in different states, supported by detailed NMR spectroscopic methods (Amarasekara et al., 2009).

Chemical Reactions and Properties

Reactions of related pyrazoline derivatives with various amines and phenols highlight the chemical versatility of these compounds. For instance, the reaction of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazolin-5-one with different amines illustrates the reactivity of this class of compounds towards the formation of substituted aminocyanomethylene derivatives (Metwally et al., 1989).

Physical Properties Analysis

The physical properties, including crystal structure and phase behavior, of compounds structurally related to this compound, are critical for understanding their potential applications. The crystalline phase behavior and fluorescent properties of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, for example, offer insights into the solid-state characteristics and photoluminescence, indicative of aggregation-induced emission behavior (Hiscock et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other molecules, are fundamental aspects of the compound's utility in various fields. For instance, the synthesis and reactions of 5-Amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-7-phenyl-7H-thiazolo[3,2-a]pyrimidine-6-carbonitrile highlight its potential for creating fused heterocyclic systems with biocidal properties, demonstrating the chemical versatility and potential applications of these compounds (Youssef & Omar, 2007).

properties

IUPAC Name

5-(4-methyl-2-pyrazol-1-ylphenyl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5/c1-10-3-4-11(12-8-17-14(15)9-16-12)13(7-10)19-6-2-5-18-19/h2-9H,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIOJLZMLQIFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CN=C(C=N2)N)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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